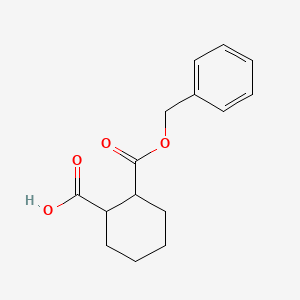![molecular formula C10H14F5NO2 B2828017 7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid CAS No. 2228781-03-9](/img/structure/B2828017.png)
7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid” is a chemical compound with the CAS Number: 2228781-03-9 . It has a molecular weight of 275.22 . The IUPAC name for this compound is 7,7-difluoro-2-azaspiro[3.5]nonane 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13F2N.C2HF3O2/c9-8(10)3-1-7(2-4-8)5-11-6-7;3-2(4,5)1(6)7/h11H,1-6H2;(H,6,7) . This code provides a standard way to encode the molecular structure using text.科学的研究の応用
Organocatalysis and Asymmetric Synthesis
Organocatalysts featuring spirocyclic structures, such as 2-(pyrrolidinylmethyl)pyrrolidine trifluoroacetate, have been identified as effective in promoting asymmetric intramolecular aldol reactions. These reactions afford bicyclo[4.3.0]nonane derivatives with high enantioselectivity, a process that is noteworthy for its rare combination of aldehyde as a nucleophile and ketone as an electrophile (Hayashi et al., 2007).
Copper-Catalyzed Reactions
Copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides, leading to the synthesis of trifluoromethylated 2-azaspiro[4.5]decanes, represents another significant application. This process, which also includes dearomatization, achieves regiospecific construction of these compounds bearing adjacent quaternary stereocenters under mild conditions (Han et al., 2014).
Difluoromethylation and Trifluoromethylation
In the broader context of fluorination chemistry, research has focused on the development of various reagents for difluoromethylation and trifluoromethylation. These processes are crucial for introducing fluorine atoms into molecules, significantly affecting their physical, chemical, and biological properties. Tetrafluoroethane β-sultone derivatives, for instance, have been highlighted for their versatility in generating fluoroalkylsulfonic acids and their derivatives, expanding the toolkit available for drug design and the synthesis of novel materials (Zhang et al., 2014).
Synthesis of Azido and Amino Compounds
The synthesis of 4-azidotetrahydropyrans via the Prins-cyclization, employing trifluoroacetic acid, underscores the acid's utility in promoting reactions yielding functionalized cyclic compounds. This methodology is noted for its simplicity, cost-effectiveness, and the generation of products with significant potential in medicinal chemistry (Yadav et al., 2007).
Environmental and Safety Considerations
It is important to note the environmental and safety aspects associated with chemicals like trifluoroacetic acid. For example, studies on microbial degradation of polyfluoroalkyl chemicals emphasize the persistence and potential environmental impact of fluorinated compounds (Liu & Mejia Avendaño, 2013). Additionally, the handling of strong acids like trifluoroacetic acid requires careful attention to prevent chemical burns and other hazards (Dahlin et al., 2013).
Safety and Hazards
特性
IUPAC Name |
7,7-difluoro-2-azaspiro[3.5]nonane;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2N.C2HF3O2/c9-8(10)3-1-7(2-4-8)5-11-6-7;3-2(4,5)1(6)7/h11H,1-6H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTBDTKSMRLNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CNC2)(F)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228781-03-9 |
Source


|
| Record name | 7,7-difluoro-2-azaspiro[3.5]nonane; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
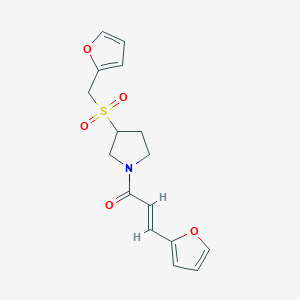
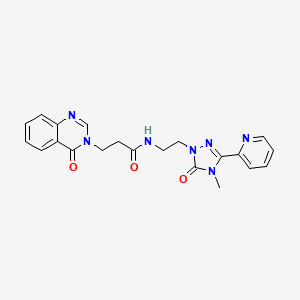



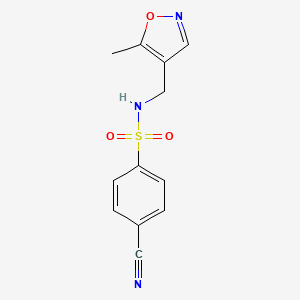
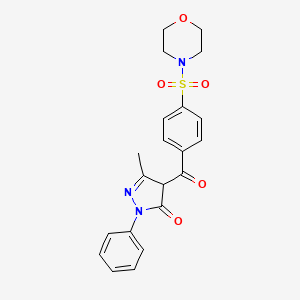

![5-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2827946.png)
![2-(2,4-dichlorophenoxy)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2827947.png)
![2,5-dichloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2827950.png)

![(Z)-N-[3-[(4-Bromophenyl)sulfamoyl]-4-chlorophenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2827955.png)
